molecular formula C8H6ClF3O B8621127 2-(1-Chloro-2,2,2-trifluoroethyl)phenol

2-(1-Chloro-2,2,2-trifluoroethyl)phenol

Cat. No.: B8621127
M. Wt: 210.58 g/mol
InChI Key: GYXUWWVQSOTFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Chloro-2,2,2-trifluoroethyl)phenol is a useful research compound. Its molecular formula is C8H6ClF3O and its molecular weight is 210.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

2-(1-chloro-2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H6ClF3O/c9-7(8(10,11)12)5-3-1-2-4-6(5)13/h1-4,7,13H

InChI Key

GYXUWWVQSOTFKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (2.28 ml) was added to a solution of 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol (3.0 g) and pyridine (1.23 ml) in toluene (50 ml). The reaction was stirred at room temperature for 1 hr, after which time the toluene was removed in vacuuo and the residue partitioned between ethyl acetate (100 ml) and 1N HCl (100 ml). The organics were separated and dried over magnesium sulfate, filtered and solvent removed in vacuuo to afford the title compound as a clear oil (3.0 g). 1H NMR (CDCl3): δ 5.93 (m, 1H), 6.90 (d, J=4.52 Hz, 1H), 7.10 (m, 1H), 7.35 (m, 1H), 7.69 (m, 1H).
Quantity
2.28 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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